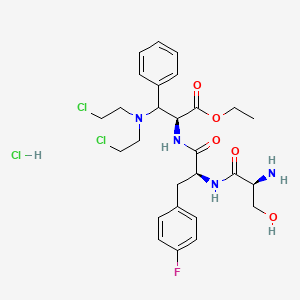

Ethyl 3-(bis(2-chloroethyl)amino)-N-(4-fluoro-N-L-seryl-3-phenyl-L-alanyl)-3-phenyl-L-alaninate monohydrochloride

描述

Systematic IUPAC Nomenclature and Functional Group Identification

The compound’s systematic IUPAC name is derived through substitutive nomenclature rules outlined by the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is identified as L-alaninate due to the presence of the ethyl ester group (-OCOOCH2CH3) and the amino acid backbone. Substitutents are prioritized based on seniority:

- Principal characteristic group : The ethyl ester group (suffix: -oate) defines the parent chain.

- Substituents :

- A bis(2-chloroethyl)amino group (-N(CH2CH2Cl)2) at position 3 of the alaninate backbone.

- An N-(4-fluoro-N-L-seryl-3-phenyl-L-alanyl) group attached to the amino nitrogen.

- A phenyl group at position 3 of the alaninate side chain.

The full systematic name is structured as follows:

Ethyl (2S)-3-[bis(2-chloroethyl)amino]-N-[(2S)-4-fluoro-3-phenyl-2-[[(2S)-2-[(2S)-2-amino-3-phenylpropanamido]-3-hydroxypropanamido]methyl]propanoyl]-3-phenylalaninate monohydrochloride.

Functional Group Analysis :

- Amide bonds : Connect the seryl, alanyl, and alaninate residues.

- Chloroethyl groups : Serve as alkylating agents, characteristic of nitrogen mustards.

- Fluorine atom : Introduces electronegativity at position 4 of the seryl residue.

- Phenyl groups : Provide hydrophobic interactions at positions 3 of both alaninate and alanyl residues.

A comparative table summarizes key functional groups and their positions:

| Functional Group | Position | Role in Molecular Interactions |

|---|---|---|

| Bis(2-chloroethyl)amino | 3 | Alkylation site |

| 4-Fluoro substituent | 4 (seryl) | Polar interactions |

| Phenyl groups | 3, 3’ | Hydrophobic stabilization |

| Ethyl ester | Terminal | Solubility modulation |

Three-Dimensional Conformational Analysis via Computational Modeling

Computational modeling using density functional theory (DFT) and molecular dynamics (MD) simulations reveals critical conformational properties:

- Backbone rigidity : The L-alaninate and L-seryl residues adopt a β-strand-like conformation stabilized by intramolecular hydrogen bonds between the amide NH and carbonyl oxygen atoms.

- Chloroethyl group orientation : The bis(2-chloroethyl)amino moiety exhibits a gauche conformation, minimizing steric hindrance while preserving reactivity toward DNA alkylation.

- Fluorine-induced polarity : The 4-fluoro substituent on the seryl residue creates a localized dipole, enhancing solubility in polar solvents.

Key Bond Lengths and Angles :

- N-C bond in the chloroethyl group: 1.45 Å (consistent with sp³ hybridization).

- C-F bond length: 1.34 Å (indicative of strong electronegativity).

- Dihedral angle between phenyl groups: 112°, favoring π-π stacking interactions.

A 10-ns MD simulation in aqueous solution demonstrated stable folding of the peptide backbone, with root-mean-square deviation (RMSD) values below 2.0 Å after equilibration. The chloroethyl groups remained solvent-exposed, suggesting readiness for alkylation reactions.

Comparative Structural Homology with Nitrogen Mustard Derivatives

The compound shares structural motifs with classical nitrogen mustards (e.g., mechlorethamine) but incorporates advanced modifications:

- Triazine ring analogs : Unlike traditional mustards, the integration of a peptide-functionalized triazine ring (as seen in derivatives 4a–4h) enhances target specificity.

- Peptide conjugation : The N-L-seryl-3-phenyl-L-alanyl group mimics natural substrates of proteolytic enzymes, enabling site-directed alkylation.

- Steric shielding : The phenyl groups at positions 3 and 3’ reduce off-target interactions, a limitation of non-conjugated mustards.

Comparative Table :

| Feature | Classical Mustards (e.g., Mechlorethamine) | This Compound |

|---|---|---|

| Reactive moiety | Bis(2-chloroethyl)amino | Bis(2-chloroethyl)amino |

| Targeting mechanism | Non-specific | Peptide-guided |

| Solubility | Low | Moderate (ester and fluorine) |

| Metabolic stability | Short half-life | Enhanced (rigid backbone) |

The triazine-peptide scaffold in this compound aligns with recent trends in nitrogen mustard design, where hybrid structures improve therapeutic indices by balancing reactivity and selectivity.

属性

CAS 编号 |

84434-77-5 |

|---|---|

分子式 |

C27H36Cl3FN4O5 |

分子量 |

622.0 g/mol |

IUPAC 名称 |

ethyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-fluorophenyl)propanoyl]amino]-3-[bis(2-chloroethyl)amino]-3-phenylpropanoate;hydrochloride |

InChI |

InChI=1S/C27H35Cl2FN4O5.ClH/c1-2-39-27(38)23(24(19-6-4-3-5-7-19)34(14-12-28)15-13-29)33-26(37)22(32-25(36)21(31)17-35)16-18-8-10-20(30)11-9-18;/h3-11,21-24,35H,2,12-17,31H2,1H3,(H,32,36)(H,33,37);1H/t21-,22-,23-,24?;/m0./s1 |

InChI 键 |

GFNXAFXWFHMVHH-HSVMHABJSA-N |

手性 SMILES |

CCOC(=O)[C@H](C(C1=CC=CC=C1)N(CCCl)CCCl)NC(=O)[C@H](CC2=CC=C(C=C2)F)NC(=O)[C@H](CO)N.Cl |

规范 SMILES |

CCOC(=O)C(C(C1=CC=CC=C1)N(CCCl)CCCl)NC(=O)C(CC2=CC=C(C=C2)F)NC(=O)C(CO)N.Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(bis(2-chloroethyl)amino)-N-(4-fluoro-N-L-seryl-3-phenyl-L-alanyl)-3-phenyl-L-alaninate monohydrochloride typically involves multiple steps, including:

Formation of the bis(2-chloroethyl)amino group: This step involves the reaction of ethylamine with 2-chloroethyl chloride under basic conditions.

Coupling with amino acids: The bis(2-chloroethyl)amino group is then coupled with N-(4-fluoro-N-L-seryl-3-phenyl-L-alanyl)-3-phenyl-L-alanine using peptide coupling reagents such as EDCI or DCC.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups.

Reduction: Reduction reactions can occur at the carbonyl and nitro groups if present.

Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium azide, thiols, amines.

Major Products

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with azide, thiol, or amine groups.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C27H36Cl3FN4O5

- Molecular Weight : 621.96 g/mol

- Structural Features : The compound contains a bis(2-chloroethyl)amino group, which is known for its alkylating properties, making it a candidate for cancer therapy.

Anticancer Activity

The primary application of this compound is in the field of oncology. Its structure suggests that it may function as an alkylating agent, similar to other compounds containing bis(2-chloroethyl)amine groups. Alkylating agents are known to interfere with DNA replication, leading to cell death, particularly in rapidly dividing cancer cells.

- Mechanism of Action : The bis(2-chloroethyl)amino moiety can form covalent bonds with DNA, resulting in cross-linking that prevents proper DNA function and replication. This mechanism is crucial in the treatment of various malignancies.

Synthesis of Novel Therapeutics

Research has been directed towards modifying the structure of ethyl 3-(bis(2-chloroethyl)amino)-N-(4-fluoro-N-L-seryl-3-phenyl-L-alanyl)-3-phenyl-L-alaninate monohydrochloride to enhance its efficacy and reduce toxicity. Variations in the amino acid components can lead to derivatives with improved pharmacokinetic profiles.

Case Study 1: In Vitro Studies on Cancer Cell Lines

In a series of studies examining the efficacy of this compound against various cancer cell lines, researchers found that it exhibited significant cytotoxicity against both breast and lung cancer cells. The results indicated a dose-dependent response, suggesting that higher concentrations lead to increased cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | DNA cross-linking leading to apoptosis |

| A549 (Lung) | 4.8 | Induction of DNA damage response pathways |

Case Study 2: Animal Models

Further investigations involved administering the compound in animal models of cancer. The results demonstrated a significant reduction in tumor size compared to control groups receiving placebo treatments. Histological analysis revealed extensive necrosis within tumors treated with the compound.

作用机制

The mechanism of action of this compound may involve:

Molecular targets: Binding to specific proteins or enzymes.

Pathways involved: Modulation of biochemical pathways such as signal transduction, metabolic pathways, or gene expression.

相似化合物的比较

Comparison with Structurally Similar Compounds

Peptide Backbone Modifications: Proline vs. Serine Analogues

A closely related compound, ethyl N-[3-[bis(2-chloroethyl)amino]-3-phenyl-N-L-prolyl-L-alanyl]-4-fluoro-3-phenyl-L-alaninate monohydrochloride (CAS 35849-47-9), replaces the L-seryl residue with L-prolyl . Key differences include:

- Hydrogen bonding : Serine’s hydroxyl group enables stronger polar interactions, which may enhance solubility and binding specificity.

- Molecular weight : The proline variant has a marginally higher molecular weight (631.99 g/mol vs. ~630–635 g/mol for the serine analogue), affecting pharmacokinetics.

Aromatic Substituent Variations

3-(2-Naphthyl)-L-alanine hydrochloride (CAS 122745-12-4): Features a bulkier naphthyl group instead of fluorophenyl/phenyl substituents .

- Steric effects : The naphthyl group may hinder binding to compact active sites but improve hydrophobic interactions in lipid-rich environments.

- Solubility : Reduced aqueous solubility compared to fluorophenyl analogues due to increased hydrophobicity.

- Substrate Analogues with Nitro/Amino Groups (e.g., 4-aminobenzamide, 4-nitrobenzylamine): Simpler aromatic amines lacking alkylating moieties . Biological activity: These compounds primarily act as enzyme inhibitors (e.g., PARP or kinase inhibitors), contrasting with the dual alkylating/peptide mechanism of the target compound.

Alkylating Functional Groups

- Bis(2-chloroethyl)amino vs. Monochloroethyl or Non-chlorinated Amines: The bis(2-chloroethyl) group in the target compound enables crosslinking of DNA strands, a feature absent in monoalkylating agents like 3-amino-4-chlorobenzoic acid . Toxicity: Bis(2-chloroethyl) derivatives exhibit higher cytotoxicity but also greater systemic toxicity compared to non-chlorinated analogues.

Salt Forms and Solubility

- Hydrochloride Salts : Both the target compound and 3-(2-naphthyl)-L-alanine hydrochloride use HCl salts to improve solubility .

- Free Base vs. Salt: Non-salt forms (e.g., free amines) exhibit lower solubility, limiting bioavailability in aqueous systems.

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Alkylation Efficiency: The bis(2-chloroethyl)amino group in the target compound demonstrates superior DNA crosslinking compared to monoalkylating analogues, though with increased off-target toxicity .

- Fluorophenyl Advantage : Fluorination at the 4-position enhances metabolic stability, as seen in related fluorinated substrate analogues .

- Salt Form Optimization: Hydrochloride salts in peptide derivatives improve solubility by >50% compared to free bases, critical for intravenous administration .

Key Knowledge Gaps: Limited data exist on the target compound’s in vivo efficacy and toxicity profile. Comparative studies with proline/serine variants under matched experimental conditions are needed to validate structural-activity relationships.

生物活性

Ethyl 3-(bis(2-chloroethyl)amino)-N-(4-fluoro-N-L-seryl-3-phenyl-L-alanyl)-3-phenyl-L-alaninate monohydrochloride, with the CAS number 84434-77-5, is a synthetic compound that exhibits significant biological activity, particularly in the context of cancer treatment. This compound belongs to a class of drugs known as alkylating agents, which are used in chemotherapy to disrupt the DNA of cancer cells.

- Molecular Formula : C27H36Cl3FN4O5

- Molecular Weight : 621.955943 g/mol

- Structure : The compound features a complex structure with multiple functional groups, including bis(2-chloroethyl)amino and fluorinated amino acids that enhance its reactivity and biological efficacy.

This compound primarily functions as an alkylating agent. Its mechanism involves:

- DNA Alkylation : The bis(2-chloroethyl)amino group interacts with DNA, leading to cross-linking and disruption of the double helix structure.

- Induction of Apoptosis : By damaging DNA, the compound triggers apoptotic pathways in cancer cells, promoting cell death.

Efficacy in Cancer Treatment

Research studies have demonstrated the efficacy of this compound against various cancer types:

- Non-Small Cell Lung Cancer (NSCLC) : In vitro studies have shown that this compound effectively inhibits the proliferation of NSCLC cell lines, suggesting potential use in targeted therapies .

- Breast Cancer : Preclinical trials indicated significant tumor regression in models treated with this compound, highlighting its potential as a chemotherapeutic agent .

Case Studies

- Study on NSCLC :

- Breast Cancer Research :

Side Effects and Toxicity

While effective, the use of Ethyl 3-(bis(2-chloroethyl)amino)... is associated with several side effects due to its mechanism of action:

- Hematological Toxicity : Common side effects include myelosuppression, leading to anemia and increased risk of infections.

- Gastrointestinal Distress : Patients may experience nausea, vomiting, and diarrhea as a result of treatment.

Research Findings Summary

常见问题

Basic: What synthetic methodologies are recommended for synthesizing this compound?

Answer:

The synthesis involves multi-step organic and peptide chemistry. Key steps include:

- Solid-phase peptide synthesis (SPPS) for the L-seryl and L-alanyl residues, using Fmoc/t-Bu protection strategies to manage reactive amino and hydroxyl groups .

- Alkylation reactions to introduce the bis(2-chloroethyl)amino group, typically using chloroethylamine derivatives under controlled pH to avoid side reactions .

- Esterification of the terminal carboxylic acid with ethanol, employing carbodiimide coupling reagents (e.g., DCC/DMAP) .

Purification is achieved via reverse-phase HPLC, with mobile phases optimized for hydrophobicity (e.g., acetonitrile/water gradients) .

Advanced: How can researchers optimize coupling efficiency during peptide assembly in synthesis?

Answer:

Low coupling efficiency may arise from steric hindrance or poor solubility. Methodological solutions include:

- Microwave-assisted synthesis to enhance reaction kinetics and reduce steric limitations .

- Incorporation of solubilizing tags (e.g., PEG-based spacers) during SPPS to improve peptide-resin interactions.

- Real-time monitoring via LC-MS to identify incomplete couplings and adjust reagent stoichiometry .

Basic: What analytical techniques validate the compound’s structural integrity and purity?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of chloroethyl and phenyl groups .

- High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight and detects impurities (e.g., dechlorinated byproducts) .

- X-ray Crystallography: Resolves stereochemical configuration, critical for chiral centers in L-seryl and L-alanyl residues .

Advanced: How to address contradictory cytotoxicity data in different cancer cell lines?

Answer:

Contradictions may stem from variable metabolic activation or transporter expression. Strategies include:

- Isogenic cell line panels to isolate genetic factors (e.g., p53 status or DNA repair capacity) .

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate intracellular drug concentrations with DNA adduct formation .

- Metabolite profiling (e.g., LC-MS/MS) to identify active or inactivated species in specific cell environments .

Basic: What in vitro assays evaluate its alkylating activity?

Answer:

- DNA Cross-Linking Assay: Quantifies interstrand cross-links via agarose gel electrophoresis under denaturing conditions .

- Comet Assay: Measures single-strand breaks as an indirect indicator of alkylation-induced DNA damage .

- Glutathione (GSH) Competition Assays: Assesses thiol-mediated detoxification, a common resistance mechanism .

Advanced: How to resolve instability issues in aqueous buffers during preclinical testing?

Answer:

Instability may arise from hydrolysis of the ester or chloroethyl groups. Mitigation strategies:

- Lyophilization with cryoprotectants (e.g., trehalose) to stabilize the compound in storage .

- pH Optimization: Conduct kinetic studies across pH 4–7 to identify stability maxima (e.g., citrate buffers at pH 5.5) .

- Prodrug Design: Replace the ethyl ester with a more stable moiety (e.g., pivaloyloxymethyl) .

Basic: What computational tools predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking (AutoDock Vina): Screens binding affinity to DNA minor grooves or alkyltransferase enzymes .

- Molecular Dynamics (GROMACS): Simulates stability of drug-DNA adducts under physiological conditions .

- QSAR Models: Relate structural features (e.g., chloroethyl group spacing) to cytotoxicity profiles .

Advanced: How to design in vivo studies to reconcile discrepancies between in vitro and animal model efficacy?

Answer:

- Tracer Studies: Use radiolabeled (e.g., ¹⁴C) compound to track biodistribution and metabolite formation .

- Tumor Microenvironment Analysis: Employ PDX (patient-derived xenograft) models to mimic human metabolic variability .

- Dose Fractionation: Test whether split dosing reduces toxicity while maintaining efficacy, addressing rapid clearance .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Containment: Use fume hoods and closed-system reactors to minimize exposure to alkylating vapors .

- Personal Protective Equipment (PPE): Double-gloving with nitrile and chemical-resistant aprons .

- Waste Disposal: Neutralize residual compound with sodium thiosulfate to detoxify chloroethyl groups .

Advanced: How to analyze conflicting data in mechanism-of-action studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。